5-Phenylpiperazine-2,3-dione
Description
5-Phenylpiperazine-2,3-dione is a bicyclic heterocyclic compound featuring a piperazine backbone with ketone groups at positions 2 and 3 and a phenyl substituent at position 3. Its synthesis typically involves a two-step process: reductive alkylation of ethylenediamine with carbonyl compounds to form diamino intermediates, followed by cyclization with diethyl oxalate to yield the 2,3-dione structure . This compound has demonstrated notable anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, attributed to its enhanced lipophilicity (ClogP ≈ 3.3–5.9) compared to simpler piperazine derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-phenylpiperazine-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-10(14)12-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)(H,12,14) |
InChI Key |
WAMUVRLUMBHKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine-2,3-dione core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the Ugi reaction, which allows for the efficient and high-yield synthesis of the compound. The use of green catalysts like trimethylsilyl trifluoromethane sulfonate (TMSOTf) can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Phenylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential antitumor effects .
Comparison with Similar Compounds
Piperazine-2,5-dione Derivatives
Piperazine-2,5-dione derivatives differ in the placement of ketone groups (positions 2 and 5 instead of 2 and 3). These compounds, such as those in Table 1 of , exhibit structural diversity through substitutions at the R4 position (e.g., benzyl, alkyl groups). However, the provided evidence lacks explicit biological data for these derivatives, highlighting a gap in comparative efficacy studies .
Indole-2,3-dione and Indoline-2,3-dione Derivatives
Compounds like 5-fluoro-1H-indole-2,3-dione () and 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione () share the 2,3-dione motif but incorporate fused aromatic systems. These derivatives exhibit distinct biological profiles:
- Anthelmintic Activity : Piperazine-2,3-dione derivatives (e.g., 2a-i in ) show superior activity against parasites compared to indole-2,3-diones, likely due to optimized lipophilicity and piperazine-mediated interactions .
- Antiviral Activity : Sulfonyl-piperidine-substituted indoline-2,3-diones () demonstrate potent antiviral effects, suggesting the dione moiety’s versatility in drug design .
Isoindoline-1,3-dione Derivatives
describes isoindoline-1,3-dione derivatives with piperazine substituents (e.g., 1-phenylpiperazine). These compounds exhibit moderate receptor affinities (D2, 5-HT1A, 5-HT2A), but their activity is lower than that of arylpiperazines with bulkier substituents (e.g., 6-fluorobenzo[d]isoxazol-3-yl) .
Functional Comparison: Substituent Effects on Bioactivity
Impact of Lipophilicity
- 5-Phenylpiperazine-2,3-dione : ClogP values (3.3–5.9) correlate with enhanced membrane permeability and anthelmintic efficacy .
- N-Ethyl-piperazine-2,3-dione (CAS 59702-31-7) : The ethyl group increases lipophilicity (ClogP ≈ 1.5) but reduces anthelmintic potency compared to benzyl-substituted analogs .
Receptor Affinity Trends
- Arylpiperazines : Substitution patterns critically influence receptor binding. For example:
- This compound: Limited receptor data are available, but its rigid structure may favor selective interactions with parasitic enzymes over human receptors .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
